molecular formula C10H12Br2N2O3 B11794989 Methyl 4-(4,5-dibromo-1H-pyrrole-2-carboxamido)butanoate

Methyl 4-(4,5-dibromo-1H-pyrrole-2-carboxamido)butanoate

Cat. No.: B11794989
M. Wt: 368.02 g/mol
InChI Key: DHYDCFWYZPUPCK-UHFFFAOYSA-N
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Description

Methyl 4-(4,5-dibromo-1H-pyrrole-2-carboxamido)butanoate is a synthetic organic compound that belongs to the class of brominated pyrroles. This compound is characterized by the presence of a pyrrole ring substituted with bromine atoms at positions 4 and 5, an amide group at position 2, and a butanoate ester group. It is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4,5-dibromo-1H-pyrrole-2-carboxamido)butanoate typically involves the following steps:

    Bromination of Pyrrole: The starting material, pyrrole, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce bromine atoms at positions 4 and 5 of the pyrrole ring.

    Amidation: The dibrominated pyrrole is then reacted with a suitable amine to form the amide group at position 2.

    Esterification: The resulting compound is esterified with butanoic acid or its derivatives to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4,5-dibromo-1H-pyrrole-2-carboxamido)butanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed in the presence of water or acids to form 4,5-dibromo-1H-pyrrole-2-carboxylic acid and methanol.

    Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions to form different derivatives.

Common Reagents and Conditions

    Hydrolysis: Water or acidic conditions.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed

    Hydrolysis: 4,5-dibromo-1H-pyrrole-2-carboxylic acid and methanol.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

    Oxidation and Reduction: Different oxidized or reduced forms of the compound.

Scientific Research Applications

Methyl 4-(4,5-dibromo-1H-pyrrole-2-carboxamido)butanoate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Development: The compound is studied for its potential use in developing new drugs and therapeutic agents.

    Material Science: It is used in the development of new materials with unique properties.

    Biological Studies: The compound is investigated for its biological activity and potential as a bioactive molecule.

Mechanism of Action

The mechanism of action of Methyl 4-(4,5-dibromo-1H-pyrrole-2-carboxamido)butanoate involves its interaction with specific molecular targets and pathways. The bromine atoms and the amide group play a crucial role in its binding to target molecules, influencing its biological activity. The exact molecular targets and pathways may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate: Similar structure but lacks the amide group.

    Methyl 4,5-dibromo-1-methylpyrrole-2-carboxylate: Similar structure but has a methyl group instead of the amide group.

Uniqueness

Methyl 4-(4,5-dibromo-1H-pyrrole-2-carboxamido)butanoate is unique due to the presence of both the amide group and the butanoate ester group, which confer specific chemical and biological properties. These functional groups make it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Biological Activity

Methyl 4-(4,5-dibromo-1H-pyrrole-2-carboxamido)butanoate is a synthetic compound belonging to the class of dibromopyrrole derivatives. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and cytotoxic applications. The following sections summarize the current understanding of its biological activity, supported by research findings and relevant data.

Chemical Structure and Properties

The chemical formula for this compound is C10_{10}H12_{12}Br2_2N2_2O, with a molecular weight of approximately 368.02 g/mol. Its structure features a pyrrole ring substituted with bromine atoms and a carboxamide group, which is crucial for its biological interactions.

Antimicrobial Activity

Research has indicated that dibromopyrrole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that compounds within this class displayed potent activity against various Gram-positive bacteria. For instance:

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus11
MRSA strains (various)44 - 180
Bacillus subtilis180

These results suggest that the compound could be effective against resistant bacterial strains, making it a candidate for further exploration in antibiotic development .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using various assays. The compound demonstrated low cytotoxicity with IC50_{50} values exceeding 64 μg/mL in several tests, indicating a favorable safety profile for potential therapeutic applications .

The mechanism through which this compound exerts its biological effects is still under investigation. However, structure-activity relationship studies suggest that modifications to the pyrrole ring and carboxamide group can significantly enhance its efficacy against specific targets, such as the mycolic acid biosynthesis pathway in tuberculosis bacteria . This highlights the importance of molecular structure in determining biological activity.

Case Studies

A notable case study explored the synthesis and evaluation of various pyrrole derivatives for their antibacterial properties. The study found that compounds with specific substituents on the pyrrole ring exhibited improved activity against drug-resistant strains of Mycobacterium tuberculosis .

Properties

Molecular Formula

C10H12Br2N2O3

Molecular Weight

368.02 g/mol

IUPAC Name

methyl 4-[(4,5-dibromo-1H-pyrrole-2-carbonyl)amino]butanoate

InChI

InChI=1S/C10H12Br2N2O3/c1-17-8(15)3-2-4-13-10(16)7-5-6(11)9(12)14-7/h5,14H,2-4H2,1H3,(H,13,16)

InChI Key

DHYDCFWYZPUPCK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCNC(=O)C1=CC(=C(N1)Br)Br

Origin of Product

United States

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